Uridine monophosphate-uridine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Isomeric SMILES

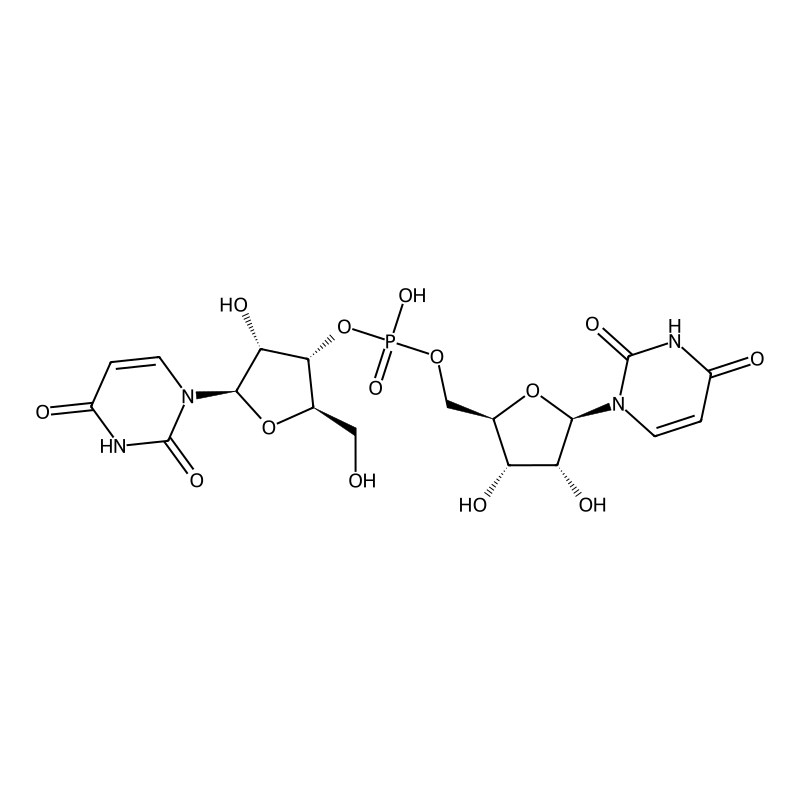

Uridine monophosphate, also known as uridylic acid or uridine 5'-monophosphate, is a nucleotide that plays a crucial role in the biosynthesis of ribonucleic acid (RNA). It belongs to the class of organic compounds known as pyrimidine ribonucleoside monophosphates, which are characterized by a phosphate group linked to a ribose sugar and the nucleobase uracil. The molecular formula for uridine monophosphate is , and it has a molecular weight of approximately 324.18 g/mol . This compound is ubiquitous across all forms of life, from bacteria to humans, and is essential for various cellular processes.

- Formation: It is synthesized from orotidine 5'-monophosphate through a decarboxylation reaction, catalyzed by the enzyme orotidylate decarboxylase .

- Conversion: Uridine monophosphate can be converted into uridine diphosphate via the action of UMP-CMP kinase, which adds another phosphate group .

- Degradation: It can also undergo hydrolysis to yield uridine and inorganic phosphate, a reaction that is facilitated by various phosphatases.

These reactions highlight its dynamic role as both a precursor and product in nucleotide metabolism.

Uridine monophosphate exhibits several biological activities:

- RNA Synthesis: As a key component of RNA, uridine monophosphate serves as a building block for ribonucleotide synthesis, which is vital for protein synthesis and gene expression.

- Cognitive Function: Research indicates that supplementation with uridine monophosphate may enhance cognitive performance. In animal studies, it has been shown to improve memory and learning capabilities when combined with other nutrients like choline and docosahexaenoic acid .

- Neuroprotective Effects: Uridine monophosphate has been implicated in neuroprotection, potentially aiding in the recovery of neuronal function following injury or stress.

Uridine monophosphate can be synthesized through various methods:

- Phosphorylation of Uridine: Uridine can be phosphorylated by uridine kinase to form uridine monophosphate directly from uridine.

- Decarboxylation of Orotidine 5'-Monophosphate: This enzymatic reaction involves converting orotidine 5'-monophosphate into uridine monophosphate .

- Chemical Synthesis: Laboratory synthesis can also be achieved through chemical means involving the coupling of uracil with ribose followed by phosphorylation.

Uridine monophosphate has several applications across different fields:

- Nutritional Supplements: It is used in dietary supplements aimed at enhancing cognitive function and supporting brain health.

- Pharmaceuticals: Investigated for potential therapeutic roles in treating neurodegenerative diseases and cognitive disorders.

- Biotechnology: Employed in molecular biology techniques, particularly in RNA synthesis and manipulation.

Research on uridine monophosphate interactions reveals its significance in metabolic pathways:

- Enzyme Interactions: It interacts with various enzymes involved in nucleotide metabolism, including kinases and phosphatases. For instance, its conversion to uridine diphosphate involves UMP-CMP kinase .

- Nutritional Synergy: Studies have shown that combining uridine monophosphate with other compounds like choline can enhance neurocognitive effects, suggesting synergistic interactions that may benefit brain health .

Uridine monophosphate shares similarities with other nucleotides but possesses unique characteristics that set it apart:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| Cytidine Monophosphate | C9H13N3O9P | Contains cytosine; involved in RNA synthesis |

| Adenosine Monophosphate | C10H13N5O7P | Contains adenine; critical for energy transfer (ATP) |

| Guanosine Monophosphate | C10H13N5O8P | Contains guanine; involved in signaling pathways |

Uniqueness of Uridine Monophosphate

Uridine monophosphate is distinct due to its specific role in RNA biosynthesis as well as its potential cognitive enhancing properties when supplemented. Unlike other nucleotides, it has demonstrated specific benefits in brain health through dietary supplementation.

The intracellular hydrolysis of uridine monophosphate to uridine represents a critical regulatory mechanism in pyrimidine nucleotide metabolism, mediated by specialized phosphatases and nucleotidases with distinct catalytic mechanisms and substrate specificities. This enzymatic conversion plays a pivotal role in maintaining nucleotide homeostasis and responding to cellular metabolic demands [1] [2] [3].

Enzyme Classification and Catalytic Mechanisms

The hydrolysis of uridine monophosphate to uridine is catalyzed by two principal classes of enzymes, distinguished by their catalytic mechanisms. Type I catalytic mechanism enzymes utilize an activated water molecule as the initial phosphoryl group acceptor, while Type II catalytic mechanism enzymes employ a nucleophilic amino acid residue as an intermediate phosphoryl acceptor, proceeding through a two-step reaction involving phosphoenzyme intermediate formation [1].

The majority of intracellular uridine monophosphate-hydrolyzing enzymes belong to the Haloacid Dehalogenase Superfamily, which utilizes the Type II catalytic mechanism. These enzymes function through the formation of a covalent aspartyl-phosphate intermediate, where the first aspartate residue in the conserved DXDX(T/V) motif performs nucleophilic attack on the substrate phosphoryl group, followed by hydrolysis to release inorganic phosphate and the corresponding nucleoside [1] [2].

Substrate Specificity and Kinetic Properties

The uridine monophosphate phosphatase UmpH from Escherichia coli, representing a paradigmatic Haloacid Dehalogenase Superfamily enzyme, demonstrates remarkable substrate specificity for uridine monophosphate and guanosine monophosphate. Kinetic analysis reveals a Michaelis constant of 0.12 millimolar for uridine monophosphate, which significantly exceeds the normal steady-state intracellular uridine monophosphate concentration of 0.052 millimolar [1]. This kinetic characteristic ensures that the enzyme primarily functions to hydrolyze uridine monophosphate only under conditions of nucleotide overproduction, thereby serving as a metabolic overflow valve to prevent excessive pyrimidine nucleotide accumulation [4].

The enzyme exhibits broad substrate specificity, capable of hydrolyzing deoxyribo- and ribonucleoside tri-, di-, and monophosphates, as well as polyphosphates and glucose-1-phosphate. However, it demonstrates greatest catalytic efficiency toward uridine monophosphate and guanosine monophosphate substrates, with catalytic efficiency values typically exceeding 10^6^ M^-1^ s^-1^ for preferred nucleotide substrates [1].

Structural Organization and Active Site Architecture

Haloacid Dehalogenase Superfamily phosphatases possess a characteristic structural organization comprising a conserved core domain with a three-layered α/β sandwich Rossmann-like fold and an inserted cap domain that provides substrate specificity determinants. The active site is located at the interface between these domains, with catalytic residues from the core domain and substrate recognition elements from the cap domain [1].

The catalytic mechanism involves four conserved sequence motifs. Motif I contains the DXDX(T/V) sequence with two aspartate residues that coordinate the magnesium cofactor, with the first aspartate serving as the nucleophile. Motif II features a conserved threonine or serine residue, Motif III contains a lysine residue for intermediate stabilization, and Motif IV provides additional acidic residues for metal coordination [1].

Regulatory Mechanisms and Metabolic Integration

The regulation of uridine monophosphate hydrolysis occurs through multiple mechanisms that integrate cellular energy status and nucleotide availability. Expression regulation of genes encoding Haloacid Dehalogenase Superfamily phosphatases responds to various stress conditions, including nucleotide limitation, oxidative stress, salt stress, and thermal stress [1]. Additionally, positive autoregulation has been observed for certain family members, suggesting sophisticated transcriptional control mechanisms.

Enzyme activity is modulated by metal ion availability, as these phosphatases require magnesium ions for catalytic activity. The efficiency of hydrolysis can depend on the type and concentration of divalent metal ions present, providing an additional regulatory layer through metal homeostasis [1].

The subcellular localization of these enzymes in the cytosol positions them strategically to monitor and respond to intracellular nucleotide levels. Unlike extracellular or membrane-bound nucleotidases that typically exhibit higher catalytic efficiency, cytosolic enzymes demonstrate relatively lower catalytic efficiency, which may serve to prevent excessive depletion of intracellular nucleotide pools [1].

Physiological Significance and Metabolic Context

The controlled hydrolysis of uridine monophosphate to uridine serves multiple physiological functions beyond simple nucleotide catabolism. This process contributes to the regulation of pyrimidine nucleotide pools, particularly during conditions of metabolic stress or altered cellular energy charge. The liberated uridine can be either further catabolized through nucleoside hydrolases or salvaged through nucleoside kinases, depending on cellular metabolic demands [5].

The enzyme UmpH functions as a component of broader nucleotide metabolism networks, where its activity helps maintain optimal ratios between different nucleotide species. The preferential substrate specificity for uridine monophosphate and guanosine monophosphate suggests coordinated regulation of pyrimidine and purine nucleotide pools [1] [4].

Interconversion with Cytidine Monophosphate via Deamination Pathways

The metabolic interconversion between uridine monophosphate and cytidine monophosphate through deamination pathways represents a fundamental aspect of pyrimidine nucleotide homeostasis, facilitating the dynamic regulation of cellular nucleotide pools and enabling adaptive responses to changing metabolic conditions [5] [6] [7].

Cytidine Deaminase-Mediated Pathway

The primary deamination pathway involves the conversion of cytidine to uridine through the action of cytidine deaminase, which subsequently affects the balance between cytidine monophosphate and uridine monophosphate pools. Cytidine deaminase catalyzes the hydrolytic deamination of cytidine and deoxycytidine to their corresponding uridine derivatives, releasing ammonia as a byproduct [5] [8].

The enzyme demonstrates remarkable substrate specificity, with kinetic analysis of the Arabidopsis thaliana cytidine deaminase revealing Michaelis constants of 150-250 micromolar for cytidine and 75-120 micromolar for deoxycytidine. The enzyme binds one zinc ion per subunit and exhibits maximum velocity values of 58-60 units per milligram for cytidine and 38-49 units per milligram for deoxycytidine [5].

Enzymatic Mechanism and Structural Features

Cytidine deaminase belongs to the dimeric class of deaminases, characterized by approximately 32 kilodalton subunits. The enzyme likely arose from tetrameric deaminases through gene duplication and subsequent fusion events. The structural organization includes two domains, where only the amino-terminal domain retains catalytic activity and zinc-binding capability [5].

The catalytic mechanism involves the nucleophilic attack of a zinc-coordinated water molecule on the carbon-4 position of the cytosine ring, resulting in the formation of an unstable tetrahedral intermediate. Subsequent elimination of ammonia yields the uridine product. The zinc cofactor plays a crucial role in both substrate binding and catalytic activation [9] [8].

Metabolic Impact on Nucleotide Pools

The deamination of cytidine has profound effects on cellular nucleotide homeostasis, as demonstrated in cytidine deaminase-deficient mutants. In Arabidopsis cytidine deaminase knockout mutants, cytidine accumulates to levels 60-fold higher than wild-type concentrations, accompanied by significant increases in cytidine monophosphate, cytosine, and uridine levels [5].

The accumulation of cytidine monophosphate in deaminase-deficient systems reflects the interconnected nature of nucleoside and nucleotide pools. The cytidine that accumulates due to impaired deamination can be phosphorylated by nucleoside kinases with dual specificity for cytidine and uridine, leading to elevated cytidine monophosphate levels. Conversely, the reduced conversion of cytidine to uridine limits the availability of uridine for uridine monophosphate synthesis through salvage pathways [5].

Alternative Deamination Mechanisms

Beyond direct cytidine deamination, alternative pathways contribute to the interconversion between cytidine and uridine nucleotides. Cytidine monophosphate can undergo direct deamination to uridine monophosphate through specialized cytidine monophosphate deaminases, though this pathway appears less prominent in most cellular systems [10] [9].

Recent studies have identified novel deamination mechanisms involving N4-substituted cytidine derivatives. Cytidine deaminases demonstrate promiscuous activity toward various N4-acyl-cytidines, N4-alkyl-cytidines, and N4-alkyloxycarbonyl-cytidines, converting them to corresponding uridine derivatives. This broad substrate specificity suggests potential roles in the catabolism of modified pyrimidine nucleosides and pharmaceutical nucleoside analogs [9].

Tissue-Specific Expression and Regulation

Cytidine deaminase expression exhibits significant tissue-specific variation, with particularly high activity in reproductive organs and developing tissues. Transcript analysis reveals elevated expression in siliques compared to leaves and other vegetative tissues, correlating with the higher metabolite accumulation observed in seeds versus leaves [5].

The enzyme activity responds to developmental cues and metabolic stress conditions. During tissue senescence, cytidine deaminase transcript levels increase, suggesting a role in nucleotide remobilization during nutrient recycling processes. This upregulation facilitates the conversion of cytidine nucleotides to uridine derivatives, which can be further catabolized or transported to support growing tissues [5].

Regulatory Integration with Nucleoside Kinases

The interconversion between cytidine monophosphate and uridine monophosphate is closely integrated with nucleoside kinase activities that demonstrate dual specificity for both pyrimidine nucleosides. Biochemical evidence indicates that pyrimidine nucleosides are salvaged by kinases with overlapping substrate specificities for uridine and cytidine [5].

This dual specificity creates a competitive relationship between cytidine and uridine for phosphorylation, where the relative concentrations of these nucleosides influence the extent of salvage for each species. In cytidine deaminase-deficient systems, the elevated cytidine levels can saturate nucleoside kinase capacity, thereby reducing the efficiency of uridine salvage and affecting uridine monophosphate synthesis [5].

Pharmacological and Therapeutic Implications

The cytidine deaminase pathway has significant implications for the metabolism of therapeutic nucleoside analogs. The enzyme can metabolize various clinically relevant compounds, including capecitabine and other fluoropyrimidine derivatives, converting them to their corresponding uridine analogs. This metabolic conversion can either activate prodrugs or inactivate therapeutic compounds, depending on the specific analog and therapeutic context [9] [10].

The tissue-specific expression patterns and regulatory characteristics of cytidine deaminase influence the pharmacokinetics and efficacy of pyrimidine-based therapeutics. Understanding these deamination pathways is crucial for optimizing dosing regimens and predicting therapeutic responses to nucleoside analog treatments [11] [10].

Cross-Talk with Purine Nucleotide Metabolic Networks

The metabolic networks governing uridine monophosphate metabolism exhibit extensive cross-talk with purine nucleotide pathways, creating an integrated system that coordinates nucleotide homeostasis and cellular energy metabolism. This interconnection operates through shared enzymatic machinery, common regulatory mechanisms, and competitive utilization of key metabolic intermediates [2] [12] [13].

Phosphoribosyl Pyrophosphate Competition and Regulation

The central point of convergence between pyrimidine and purine metabolism occurs through the shared utilization of 5-phosphoribosyl-1-pyrophosphate as an essential substrate for both biosynthetic pathways. Uridine monophosphate synthase and phosphoribosyl pyrophosphate amidotransferase compete for this critical ribose donor, creating a metabolic branch point that determines the relative flux through pyrimidine and purine synthesis pathways [13] [14].

Recent investigations have revealed that NUDT5, a nucleotide diphosphatase, plays a crucial regulatory role in maintaining nucleotide balance through its interaction with phosphoribosyl pyrophosphate amidotransferase, the rate-limiting enzyme in purine synthesis. In NUDT5-depleted cells, hyperactive purine synthesis depletes the phosphoribosyl pyrophosphate pool at the expense of pyrimidine synthesis, demonstrating the competitive relationship between these pathways [13].

The interaction between NUDT5 and phosphoribosyl pyrophosphate amidotransferase appears to be regulated allosterically by phosphoribosyl pyrophosphate itself. Under normal conditions, NUDT5 promotes the formation of high-molecular-weight, low-activity forms of phosphoribosyl pyrophosphate amidotransferase. However, when phosphoribosyl pyrophosphate levels rise, it can disrupt this interaction, allowing phosphoribosyl pyrophosphate amidotransferase to adopt more active conformations [13].

Oxypurine Cycle Integration

The oxypurine cycle represents a sophisticated regulatory mechanism that links purine nucleotide metabolism with phosphoribosyl pyrophosphate homeostasis, indirectly affecting pyrimidine nucleotide synthesis. This cycle involves the coordinated action of hypoxanthine-guanine phosphoribosyltransferase, purine nucleoside phosphorylase, and cytosolic 5'-nucleotidase II, resulting in the net hydrolysis of phosphoribosyl pyrophosphate to ribose-1-phosphate and inorganic pyrophosphate [2].

The velocity of the oxypurine cycle is modulated by adenine nucleotides, particularly adenosine triphosphate, which acts as an allosteric activator of cytosolic 5'-nucleotidase II. This regulatory mechanism creates a feedback system where cellular energy charge influences the rate of phosphoribosyl pyrophosphate consumption through the cycle. During normal aerobic conditions with high adenosine triphosphate to inorganic phosphate ratios, the cycle operates at maximum velocity, maintaining phosphoribosyl pyrophosphate at low levels and preventing excessive nucleotide synthesis [2].

Conversely, during ischemic conditions when inorganic phosphate levels rise dramatically relative to adenosine triphosphate, cytosolic 5'-nucleotidase II activity is inhibited, slowing the oxypurine cycle and allowing phosphoribosyl pyrophosphate accumulation. This mechanism ensures adequate phosphoribosyl pyrophosphate availability for nucleotide salvage and synthesis during metabolic recovery [2].

Adenine Nucleotide Catabolism and Uridine Production

The catabolic pathways of adenine nucleotides exhibit complex interactions with pyrimidine metabolism through the production of ribose-1-phosphate, which can be utilized for uridine synthesis. The breakdown of adenosine triphosphate follows two distinct routes depending on substrate concentration and cellular conditions [2].

At physiological adenosine triphosphate concentrations, catabolism predominantly follows the inosine monophosphate pathway, where adenosine monophosphate is deaminated to inosine monophosphate, which is subsequently dephosphorylated by cytosolic 5'-nucleotidase II. This pathway generates minimal adenosine under normal conditions due to the allosteric regulation of the nucleotidase by adenosine triphosphate [2].

At lower adenosine triphosphate concentrations, catabolism shifts toward the adenosine pathway, where adenosine monophosphate is directly dephosphorylated to adenosine. The choice between these pathways significantly impacts the availability of ribose-1-phosphate for pyrimidine nucleoside synthesis, as the ribose moiety from purine catabolism can be incorporated into uridine through nucleoside phosphorylase reactions [2].

Shared Enzymatic Machinery and Substrate Competition

Several enzymes involved in nucleotide metabolism demonstrate dual specificity for both purine and pyrimidine substrates, creating additional points of metabolic cross-talk. Cytosolic 5'-nucleotidase II, while specific for inosine monophosphate and guanosine monophosphate, can utilize uridine monophosphate-derived ribose phosphate in phosphotransferase reactions, facilitating the synthesis of purine nucleotides from pyrimidine-derived precursors [2].

The enzyme exhibits remarkable versatility in its phosphotransferase activity, capable of transferring phosphate from inosine monophosphate to various nucleoside acceptors, including uridine and cytidine derivatives. This activity enables the direct conversion between purine and pyrimidine nucleotide pools without complete catabolism to free bases [2].

Nucleoside kinases with dual specificity for purine and pyrimidine nucleosides create additional integration points between the metabolic networks. These enzymes can phosphorylate both uridine and cytidine as well as certain purine nucleosides, allowing for competitive substrate relationships that influence the relative synthesis rates of different nucleotide species [5].

Metabolic Sensing and Coordinated Regulation

The integration of purine and pyrimidine metabolism extends to sophisticated sensing mechanisms that coordinate nucleotide synthesis with cellular energy status and growth demands. The mechanistic target of rapamycin complex 1 pathway serves as a central regulator of both purine and pyrimidine synthesis, responding to growth factor signals and nutrient availability [12].

Activation of mechanistic target of rapamycin complex 1 enhances both pathways through multiple mechanisms, including phosphorylation of carbamoyl-phosphate synthetase II for pyrimidine synthesis and increased production of formate for purine synthesis. The pathway also stimulates the oxidative pentose phosphate pathway to increase phosphoribosyl pyrophosphate availability for both biosynthetic routes [12].

Intracellular purine levels specifically regulate mechanistic target of rapamycin complex 1 activity, creating a feedback mechanism where purine nucleotide abundance influences the coordinated synthesis of both purine and pyrimidine nucleotides. This regulation ensures balanced nucleotide pools that support optimal cell growth and division [12].

Therapeutic Implications and Drug Resistance

The extensive cross-talk between purine and pyrimidine metabolic networks has significant implications for therapeutic interventions targeting nucleotide metabolism. Inhibition of one pathway often triggers compensatory activation of alternative routes, potentially leading to drug resistance or altered therapeutic efficacy [15] [16].

The competition for phosphoribosyl pyrophosphate between purine and pyrimidine synthesis pathways affects the cellular response to antimetabolite drugs. Compounds that inhibit purine synthesis may inadvertently enhance pyrimidine nucleotide synthesis by increasing phosphoribosyl pyrophosphate availability, potentially counteracting the intended therapeutic effect [13].